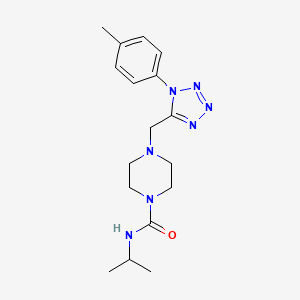

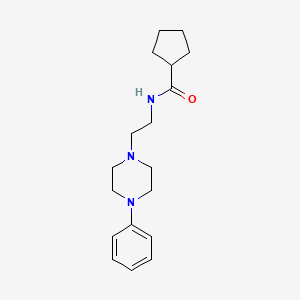

![molecular formula C14H11Cl2NO2 B2466039 4-chloro-2-{(E)-[(5-chloro-2-methoxyphenyl)imino]methyl}phenol CAS No. 1232818-53-9](/img/structure/B2466039.png)

4-chloro-2-{(E)-[(5-chloro-2-methoxyphenyl)imino]methyl}phenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “4-chloro-2-{(E)-[(5-chloro-2-methoxyphenyl)imino]methyl}phenol” is a Schiff base . Schiff bases are a class of compounds that have a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group . They are derived from the condensation of primary amines with carbonyl compounds, particularly aldehydes . The molecular formula of this compound is C14H11Cl2NO2 .

Synthesis Analysis

The synthesis of similar Schiff base compounds typically involves the condensation reaction of an aldehyde and a primary amine . In this case, the Schiff base could be synthesized from the condensation of 5-chlorosalicylaldehyde and 4-fluoroaniline . The reaction is usually carried out in a methanolic medium .Molecular Structure Analysis

The molecule of this Schiff base is approximately planar . The dihedral angle between the 5-chloro-2-methoxyphenyl ring and the phenol ring is 2.40 (10) . The C7—N2 bond length of 1.270 (3) Å and the C5—O3 bond lengths of 1.328 (3) Å are consistent with a double bond and a single bond, respectively .Chemical Reactions Analysis

Schiff bases are known to participate in various chemical reactions. They are versatile complexing agents and can form complexes with various metal ions . For instance, a new series of Mn (II), Co (II), Ni (II), Cu (II), and Zn (II) complexes of a similar Schiff base ligand was synthesized . The metal complexes formed had the general formulae [M (L) 2 (H 2 O) 2 ], where L is the Schiff base ligand and M is the metal ion .Wissenschaftliche Forschungsanwendungen

Crystal Structure Analysis :

- In a study on Schiff bases like 4-Chloro-2-[(E)-2-(4-methoxyphenyl)ethyliminomethyl]phenol, it was found that the compound's structure is essentially planar, facilitating hydrogen bonding interactions (Yaeghoobi et al., 2009).

Chemical Synthesis and Structural Analysis :

- The compound has been used in the synthesis and structural analysis of copper(II) and oxido-vanadium(IV) complexes, demonstrating its utility in creating complex metal-ligand structures (Takjoo et al., 2013).

Antibacterial and Antioxidant Activities :

- Research on substituted tridentate salicylaldimines, including 4-chloro-2-{(E)-[(5-chloro-2-methoxyphenyl)imino]methyl}phenol, has shown these compounds to have antibacterial and antioxidant properties. The study highlighted the role of substituent groups in influencing these activities (Oloyede-Akinsulere et al., 2018).

Molecular Docking and Spectroscopic Studies :

- Schiff base organic compounds derived from 4-chloro-2-{(E)-[(5-chloro-2-methoxyphenyl)imino]methyl}phenol have been studied for their molecular geometry, fluorescence behavior, and potential in docking studies, highlighting their versatile applications in chemical research (Kusmariya & Mishra, 2015).

Luminescence and Nonlinear Optical Properties :

- The compound has been studied for its luminescence and nonlinear optical properties, showcasing its potential applications in materials science and photonics (Mohite et al., 2020).

Theoretical Calculations and Metal Complexes :

- Studies involving 4-chloro-2-{(E)-[(5-chloro-2-methoxyphenyl)imino]methyl}phenol include theoretical calculations and analyses of its metal complexes, providing insights into its chemical behavior and potential applications in coordination chemistry (Sheikhshoaie et al., 2015).

Synthesis and Biological Evaluation :

- Research on the synthesis and biological evaluation of 4-aminophenol derivatives, including this compound, has demonstrated their antimicrobial and antidiabetic activities, highlighting their potential in medicinal chemistry (Rafique et al., 2022).

Wirkmechanismus

The mechanism of action of Schiff bases is often related to their ability to form complexes with metal ions. These complexes can exhibit various biological activities . For instance, transition metal complexes of Schiff base ligands bearing “O” and “N” donor atoms are known for their biological properties such as antibacterial, antifungal, anti-inflammatory, analgesic, anticonvulsant, antitubercular, antioxidant, and anthelmintic .

Zukünftige Richtungen

Schiff bases and their metal complexes continue to attract the attention of researchers due to their diverse spectrum of biological and pharmaceutical activities . Future research could focus on exploring the potential applications of these compounds in the treatment of various diseases, including bacterial infections and cancers .

Eigenschaften

IUPAC Name |

4-chloro-2-[(5-chloro-2-methoxyphenyl)iminomethyl]phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2NO2/c1-19-14-5-3-11(16)7-12(14)17-8-9-6-10(15)2-4-13(9)18/h2-8,18H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKDAPSXUUUUFPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)N=CC2=C(C=CC(=C2)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

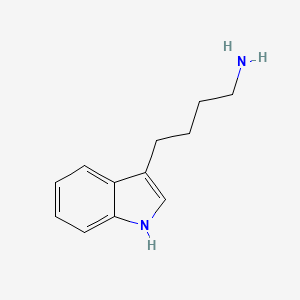

![4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2465959.png)

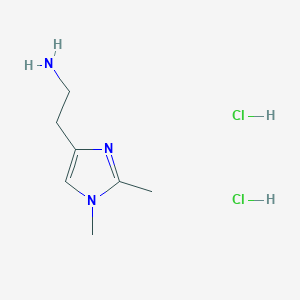

![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2465960.png)

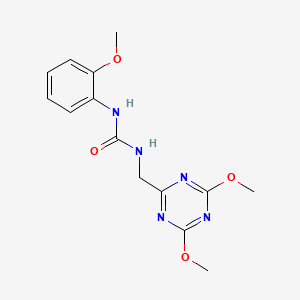

![(E)-N-[Cyclopropyl(phenyl)methyl]-2-(4-fluorophenyl)ethenesulfonamide](/img/structure/B2465967.png)

![N-[3-(1-hydroxyethyl)phenyl]-5-methyl-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2465970.png)

![3-(3,5-dimethylphenyl)-2-((2-morpholino-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2465971.png)

![3-[(4-chlorobenzyl)sulfonyl]-N-(4-methylphenyl)-2-thiophenecarboxamide](/img/structure/B2465973.png)

![2-[(2,4-Dichlorophenyl)methylsulfanyl]-1-(4-methoxyphenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2465976.png)